molecular formula C24H15Cl2N3O2S2 B12470851 2,4-dichloro-N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

2,4-dichloro-N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B12470851
M. Wt: 512.4 g/mol
InChI Key: LWYOYIUMPBJULI-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a combination of several functional groups, including a thiadiazole ring, a fluorenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps One common approach starts with the preparation of the 1,3,4-thiadiazole core This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 2-amino-1,3,4-thiadiazoleFinally, the benzamide moiety is introduced via an acylation reaction using 2,4-dichlorobenzoyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the fluorenyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-dichloro-N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-dichloro-N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide lies in its combination of functional groups, which confer a unique set of chemical and biological properties

Properties

Molecular Formula

C24H15Cl2N3O2S2

Molecular Weight

512.4 g/mol

IUPAC Name

2,4-dichloro-N-[5-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C24H15Cl2N3O2S2/c25-16-6-8-19(20(26)11-16)22(31)27-23-28-29-24(33-23)32-12-21(30)14-5-7-18-15(10-14)9-13-3-1-2-4-17(13)18/h1-8,10-11H,9,12H2,(H,27,28,31)

InChI Key

LWYOYIUMPBJULI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NN=C(S4)NC(=O)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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